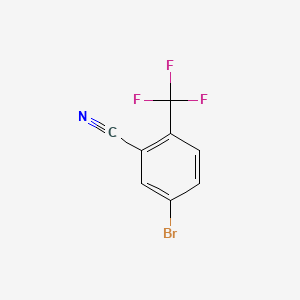

5-Bromo-2-(trifluoromethyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3BrF3N. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 5-position and a trifluoromethyl group at the 2-position. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(trifluoromethyl)benzonitrile typically involves the bromination of 2-(trifluoromethyl)benzonitrile. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the aromatic ring. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. The raw materials, including 2-(trifluoromethyl)benzonitrile and bromine, are reacted in a suitable solvent such as dichloromethane or chloroform. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Cross-Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or DMF.

Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

Cross-Coupling Reactions: Biaryl compounds or other complex organic molecules.

Reduction: Corresponding amines.

Applications De Recherche Scientifique

5-Bromo-2-(trifluoromethyl)benzonitrile is widely used in scientific research due to its unique chemical properties:

Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Mécanisme D'action

The mechanism of action of 5-Bromo-2-(trifluoromethyl)benzonitrile depends on its application. In biological systems, it may act as an enzyme inhibitor or receptor ligand. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromo-5-(trifluoromethyl)benzonitrile

- 4-Bromo-2-(trifluoromethyl)benzonitrile

- 2-(Trifluoromethyl)benzonitrile

Uniqueness

5-Bromo-2-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the bromine and trifluoromethyl groups, which influence its reactivity and interaction with other molecules. The presence of both electron-withdrawing groups (bromine and trifluoromethyl) makes it a versatile intermediate in organic synthesis, offering distinct reactivity patterns compared to its analogs .

Activité Biologique

5-Bromo-2-(trifluoromethyl)benzonitrile is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its mechanisms, applications, and related research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with a bromine atom and a trifluoromethyl group. The presence of these substituents enhances its lipophilicity and metabolic stability, which are critical factors in drug development. The molecular formula is C8H4BrF3N, with a molecular weight of 265.03 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group significantly influences the compound's reactivity and biological interactions, enhancing its potential as a pharmacophore in drug discovery.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound often exhibit significant biological activities:

- Anticancer Properties : Compounds structurally related to this compound have been explored for their potential in treating various cancers. For instance, benzimidazole derivatives derived from similar compounds have shown promise in inhibiting endothelial cell growth, which is crucial in cancer progression.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Case Studies and Research Findings

- Anticancer Activity : A study investigating the synthesis of benzimidazole derivatives from this compound reported that these derivatives exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the inhibition of key growth pathways in endothelial cells, suggesting a novel approach for anticancer therapy.

- Pharmacological Screening : High-throughput screening of compounds similar to this compound revealed that many exhibited enhanced potency against specific cancer cell lines compared to non-fluorinated analogs. The trifluoromethyl group was identified as a critical factor for improved activity .

- Drug Development Potential : The lipophilic nature of this compound makes it a candidate for further development in pharmaceuticals aimed at targeting metabolic pathways or specific cancers .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile | Contains an amino group; bromine; trifluoromethyl | Enhanced reactivity; potential anticancer activity |

| 4-Bromo-2-(trifluoromethyl)benzonitrile | Lacks amino group; contains bromine | Increased lipophilicity; potential for enzyme interaction |

| 5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile | Contains fluorine; lacks amino group | Promising pharmacological properties due to halogen substitution |

Propriétés

IUPAC Name |

5-bromo-2-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3N/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEMPTWEFRLPBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679246 |

Source

|

| Record name | 5-Bromo-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208076-28-1 |

Source

|

| Record name | 5-Bromo-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.